REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][NH:12][CH2:13][C:14](OCC)=[O:15])=[CH:2]1.[OH-].[Na+]>O1CCCC1.C1(C)C=CC=CC=1.O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][NH:12][CH2:13][CH2:14][OH:15])=[CH:2]1 |f:1.2|
|
Name
|
product
|
Quantity
|
398 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCNCC(=O)OCC
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sodium diethyl dihydroaluminate
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to +10° C.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
CUSTOM
|
Details
|
to rise to 17° C
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at +10° C.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to rise to ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with slower stirring
|
Type
|
CUSTOM
|
Details
|
After decanting
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
EXTRACTION
|
Details
|
the wash water was extracted with ethyl acetate and methylene chloride
|
Type
|
ADDITION
|
Details
|
The combined organic phases were diluted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
were expelled at 40° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in 1300 ml of ethyl acetate for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCNCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |